molecular formula C15H13ClINOS B4762756 N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide

N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide

Cat. No. B4762756
M. Wt: 417.7 g/mol
InChI Key: JYSNSEAQUBCFRC-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide, also known as CIT, is a novel radioligand that has been widely used in scientific research. This compound is a potent and selective antagonist of the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission. In

Mechanism of Action

N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide acts as a competitive antagonist of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the DAT, N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide increases the concentration of dopamine in the synapse, which leads to an increase in dopaminergic neurotransmission. This mechanism of action has been shown to be effective in reducing the symptoms of Parkinson's disease and improving cognitive function in patients with schizophrenia.
Biochemical and Physiological Effects:
The use of N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide in scientific research has provided valuable insights into the biochemical and physiological effects of dopamine neurotransmission. Studies have shown that alterations in dopaminergic neurotransmission can lead to a wide range of neurological and psychiatric disorders. N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide has been used to investigate the role of the DAT in these disorders and to develop new treatments that target the dopaminergic system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide in lab experiments is its high selectivity for the DAT. This allows researchers to specifically target the DAT without affecting other neurotransmitter systems. However, there are also some limitations to the use of N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide. For example, the compound has a relatively short half-life, which limits its usefulness in long-term studies. Additionally, the compound is not suitable for use in animal models due to its high affinity for the human DAT.

Future Directions

There are several future directions for research involving N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide. One area of interest is the development of new radioligands that can target other neurotransmitter systems. Another area of interest is the development of new treatments for neurological and psychiatric disorders that target the dopaminergic system. Finally, there is a need for further research into the long-term effects of N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide and other radioligands on the brain and behavior.
Conclusion:
In conclusion, N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide, or N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide, is a potent and selective antagonist of the dopamine transporter that has been widely used in scientific research. Its high selectivity for the DAT has allowed researchers to investigate the role of the dopaminergic system in various neurological and psychiatric disorders. While there are some limitations to the use of N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide, its usefulness in lab experiments and potential for future research make it a valuable tool for understanding the complex interplay between neurotransmitter systems and behavior.

Scientific Research Applications

N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide has been extensively used as a radioligand for the DAT in various scientific research studies. It is commonly used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to measure the density and distribution of the DAT in vivo. This has allowed researchers to investigate the role of the DAT in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClINOS/c16-12-3-7-14(8-4-12)20-10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSNSEAQUBCFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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